Benzyl N-(3,5-dimethylphenyl)carbamate
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Overview
Description
Benzyl N-(3,5-dimethylphenyl)carbamate is an organic compound with the molecular formula C16H17NO2. It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid ester. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(3,5-dimethylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
Benzyl N-(3,5-dimethylphenyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N-(3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 3,5-dimethylphenyl group.
(3-Benzyl-5-hydroxyphenyl)carbamate: Known for its antitubercular activity.
Cyclohexyl carbamate: Exhibits different chemical properties due to the cyclohexyl group.
Uniqueness
Benzyl N-(3,5-dimethylphenyl)carbamate is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
benzyl N-(3,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C16H17NO2/c1-12-8-13(2)10-15(9-12)17-16(18)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
YGAXHLKUUINVKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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